1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one
Description
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]-3-methylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-6-7-15(12(14)16)9-11-4-2-10(8-13)3-5-11/h2-5H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAYHEOETJXJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248805-08-4 | |
| Record name | 1-(4-(aminomethyl)benzyl)-3-methylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one typically involves the reaction of 4-(aminomethyl)benzylamine with 3-methylimidazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.
Chemical Reactions Analysis
Acylation of the Aminomethyl Group
The primary amine moiety in the 4-(aminomethyl)benzyl substituent undergoes nucleophilic acylation with carboxylic acid derivatives. For example:
-
Reaction with Benzoyl Chloride :
Treatment with benzoyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) at 0–25°C yields the corresponding N-benzoylated derivative. Similar conditions are reported for benzimidazole analogues, achieving yields of 50–60% .
| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzoyl chloride | DCM | TEA | 0–25°C | 50–60% |
Schiff Base Formation
The amine reacts with aldehydes or ketones to form imines. For instance:
-
Condensation with 4-Methoxybenzaldehyde :
In ethanol under reflux, the amine forms a Schiff base, confirmed by IR absorption at 1617–1621 cm⁻¹ (C=N stretch) and NMR shifts (δ 7.8–8.2 ppm for aromatic protons) .
| Substrate | Solvent | Conditions | Characterization Data | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Ethanol | Reflux, 6–8 h | δ 7.8–8.2 ppm (¹H NMR) |
Reductive Amination
The aminomethyl group participates in reductive amination with ketones. For example:
-
Reaction with Cyclohexanone :
Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) yields tertiary amine derivatives. This method is analogous to imidazolidinone functionalization strategies .
| Reducing Agent | Solvent | pH | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₃CN | Methanol | 5–6 | 25°C | 70–85% |
Pd-Catalyzed Cross-Coupling
The benzyl group may undergo palladium-catalyzed coupling reactions. For example:
-
Suzuki–Miyaura Coupling :
Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (3:1) at 80°C introduces aryl groups at the benzyl position. Similar protocols are validated for imidazolidinone scaffolds .
| Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 80°C | 60–75% |
Ring-Opening Reactions
The imidazolidin-2-one ring can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Treatment with 6M HCl at 100°C for 12 hours cleaves the ring to form a diamine derivative, confirmed by LC-MS and loss of IR carbonyl absorption (1720 cm⁻¹) . -
Basic Hydrolysis :
Using NaOH (2M) in ethanol at 60°C generates an open-chain urea derivative .
| Conditions | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|
| 6M HCl, 12 h | H₂O | 100°C | Diamine derivative | |
| 2M NaOH, 4 h | Ethanol | 60°C | Open-chain urea |
Functionalization via Electrophilic Substitution
The aromatic benzyl group undergoes nitration or sulfonation:
-
Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the aminomethyl substituent .
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | H₂SO₄ | 0°C | 45–55% |
Oxidation of the Amine
The primary amine is oxidized to a nitro group using meta-chloroperbenzoic acid (mCPBA) in DCM at 25°C .
| Oxidizing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM | 25°C | 60–70% |
Scientific Research Applications
Medicinal Chemistry
ABMV has shown promise in various studies related to cancer treatment. Research indicates that it exhibits cytotoxic effects against specific cancer cell lines, including human leukemia cells. This suggests that ABMV may influence pathways relevant to cancer cell proliferation and survival.
Case Study: Cytotoxicity Against Cancer Cells
A study published in the European Journal of Medicinal Chemistry demonstrated that ABMV possesses significant cytotoxicity towards human leukemia cell lines, indicating its potential as an anticancer agent .
Drug Development
Given its structural characteristics, ABMV is being explored for its potential as a lead compound in drug development. The ability of similar compounds to interact with biological systems suggests that ABMV may also serve as a scaffold for developing new therapeutics targeting various diseases.
Interaction Studies
Understanding how ABMV interacts with biological systems is crucial for elucidating its mechanism of action. Key areas of interest include:
- Binding Affinity : Studies are underway to assess how well ABMV binds to specific receptors or enzymes involved in disease processes.
- Metabolic Pathways : Investigating how ABMV is metabolized can provide insights into its efficacy and safety profile.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(4-(Aminomethyl)benzyl)azepan-2-one (CAS 62591-98-4)
- Molecular Formula : C₁₃H₁₇N₂O
- Key Differences: Replaces the imidazolidinone ring with a seven-membered azepan-2-one ring, increasing conformational flexibility . The absence of a methyl group on the nitrogen may reduce steric hindrance compared to the target compound.
- Implications : Larger ring size could enhance binding to flexible enzyme pockets but may reduce metabolic stability due to increased rotational freedom.
4-Amino-1-benzylpiperidin-2-one (CAS 1315495-55-6)
- Molecular Formula : C₁₂H₁₅N₂O
- Key Differences: Features a six-membered piperidin-2-one ring instead of imidazolidinone. Substituted with a benzyl group at position 1 and an amino group at position 4 .
- Implications: The piperidinone ring offers intermediate flexibility between imidazolidinone (5-membered) and azepanone (7-membered).
1-(3,5-Dimethylbenzyl)-3-(4-Methoxyphenyl)imidazolidin-2-one (CAS: ChemBK)
- Molecular Formula : C₁₉H₂₂N₂O₂
- Key Differences: Contains a 3,5-dimethylbenzyl group (increased lipophilicity) and a 4-methoxyphenyl substituent on the imidazolidinone ring . Higher molecular weight (310.39 g/mol vs. 219.14 g/mol) due to additional methyl and methoxy groups.
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. The methoxy group could influence electronic effects in aromatic interactions.
1-(3-Amino-4-chloro-benzoyl)-imidazolidin-2-one (CAS 1420791-66-7)
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Key Differences: Substitutes the benzyl group with a 3-amino-4-chloro-benzoyl moiety, introducing electronegative chlorine and an amino group . Smaller molecular weight (239.66 g/mol) but higher polarity due to the benzoyl carbonyl.
- Implications: The chlorine atom may enhance metabolic stability, while the amino group could facilitate salt formation for improved solubility.
Physicochemical and Structural Comparison Table
Research and Application Insights
- Its aminomethyl group could serve as a synthetic handle for derivatization.
- Azepanone/Piperidinone Analogs: Larger rings may suit targets requiring flexible binding pockets (e.g., proteases), but synthetic complexity increases .
- Chlorinated/Benzoyl Derivatives: Enhanced stability and polarity make these candidates for drug intermediates (e.g., notes a related compound as a pharmaceutical intermediate) .
- Lipophilic Derivatives (e.g., 3,5-Dimethylbenzyl): Potential CNS applications due to improved blood-brain barrier penetration, though solubility remains a challenge .
Biological Activity
1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one (ABMV) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with ABMV, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
ABMV has the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol. Its structure features an imidazolidinone ring, which is characterized by the presence of two nitrogen atoms and a carbonyl group. The aminomethyl group attached to the benzyl moiety enhances its biological reactivity and potential interactions with various biological targets.
Structural Comparison with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-{[4-(Aminomethyl)phenyl]methyl}imidazolidin-2-one | C₁₁H₁₅N₃O | Lacks methyl group at position 3, potentially different activity |
| 4-Methyl-4-imidazolin-2-one | C₆H₈N₂O | Simpler structure; used in biotin synthesis |
| 1-benzylimidazolidin-2-one | C₉H₁₁N₂O | Lacks the aminomethyl group; different reactivity profile |
Cytotoxicity and Anticancer Potential
Research has indicated that ABMV exhibits cytotoxic effects against human leukemia cell lines. A study published in the European Journal of Medicinal Chemistry demonstrated that ABMV can induce cell death in these cancer cells, suggesting its potential as an anticancer agent. The mechanism behind this activity may involve the disruption of critical cellular pathways, although specific pathways remain to be fully elucidated.
The biological activity of ABMV is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that ABMV may trigger apoptosis in malignant cells, leading to reduced tumor growth.
- Interaction with Receptors : The compound may interact with specific receptors or signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies reported IC50 values indicating effective concentrations for inhibiting cancer cell growth. For instance, ABMV showed significant cytotoxicity against selected leukemia cell lines with IC50 values comparable to established chemotherapeutic agents.
- Animal Models : Preliminary animal studies are needed to confirm the efficacy and safety profile of ABMV in vivo. These studies will help determine optimal dosing regimens and potential side effects.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding how variations in the structure of ABMV affect its biological activity. This includes modifications to the imidazolidinone ring and the aminomethyl group to enhance potency and selectivity .
Synthesis Methods
The synthesis of ABMV can be achieved through various methods, including:
Q & A
What are the established synthetic routes for 1-(4-(Aminomethyl)benzyl)-3-methylimidazolidin-2-one, and how can reaction conditions be optimized to improve yield?
Basic Research Focus
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A common approach starts with 4-(aminomethyl)benzylamine derivatives, followed by alkylation with 3-methylimidazolidin-2-one precursors. Key steps require anhydrous conditions and catalysts like triethylamine to facilitate ring closure . Optimization strategies include:
- Temperature control : Maintaining 80–100°C during cyclization improves reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound with >90% purity .
How does the compound interact with Toll-Like Receptor (TLR) 7/8 pathways, and what experimental models validate its agonistic activity?
Advanced Research Focus
The compound’s benzyl-imidazolidinone core structurally resembles TLR 7/8 agonists, as evidenced in patent data describing derivatives conjugated to antibody-drug conjugates (ADCs) for cancer immunotherapy . Methodological validation includes:
- In vitro assays : HEK293 cells transfected with TLR7/8 luciferase reporters measure NF-κB activation (EC₅₀ values typically <100 nM) .
- Ex vivo validation : Human peripheral blood mononuclear cells (PBMCs) treated with the compound show elevated IFN-α and IL-12 secretion, confirming immunostimulatory activity .
- Structural analogs : Modifications to the aminomethyl group (e.g., acetylation) reduce activity, highlighting the critical role of the free amine in receptor binding .
What analytical techniques resolve structural ambiguities in derivatives of this compound, particularly stereochemistry and regioselectivity?
Advanced Research Focus
X-ray crystallography and 2D NMR are critical for confirming regioisomeric and stereochemical outcomes:
- X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) resolve benzyl-imidazolidinone orientation, as seen in related quinazolinone structures .
- NOESY NMR : Correlates spatial proximity of the 3-methyl group and benzyl protons to confirm cis or trans configurations .
- High-resolution mass spectrometry (HRMS) : Differentiates regioisomers by exact mass matching (error <2 ppm) .
How do researchers address contradictory cytotoxicity data in cancer cell lines treated with this compound?
Advanced Research Focus
Discrepancies in cytotoxicity (e.g., variable IC₅₀ values across leukemia vs. solid tumor models) arise from differences in:
- Cellular uptake : Flow cytometry with fluorescently tagged analogs reveals uptake efficiency varies with membrane transporter expression .
- Metabolic stability : Liver microsome assays show rapid degradation in certain cell lines, necessitating prodrug strategies .
- Combination studies : Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances efficacy in resistant models, suggesting immune-mediated mechanisms dominate over direct cytotoxicity .
What strategies mitigate off-target effects when designing antibody-drug conjugates (ADCs) incorporating this compound?
Advanced Research Focus
ADC optimization focuses on linker chemistry and conjugation sites:
- Cleavable linkers : Use of Val-Cit-PABC linkers ensures payload release only in tumor microenvironments (pH-sensitive or protease-dependent cleavage) .
- Site-specific conjugation : Engineering cysteine residues at antibody hinge regions reduces heterogeneity, improving pharmacokinetic profiles .
- Bystander effect assays : Co-culture models (e.g., antigen-positive and antigen-negative cells) quantify off-target toxicity, guiding linker adjustments .
How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?
Basic Research Focus
Stability studies employ:
- LC-MS/MS : Tracks parent compound degradation in simulated gastric fluid (SGF) and plasma, identifying primary metabolites like oxidized imidazolidinone .
- Forced degradation : Exposure to UV light (ICH Q1B guidelines) generates photodegradants, including benzylamine derivatives .
- pH-dependent hydrolysis : The imidazolidinone ring opens under acidic conditions (pH <3), forming linear amide intermediates .
What computational methods predict the compound’s binding affinity to myeloperoxidase (MPO), and how do they align with experimental data?
Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with MPO’s active site:
- Docking scores : The aminomethyl group forms hydrogen bonds with Arg239 and His336, correlating with IC₅₀ values from enzymatic assays (≤10 μM) .
- Free energy calculations : MM-PBSA analysis predicts ΔG values within 1 kcal/mol of experimental binding energies .
- Mutagenesis validation : Substituting MPO residues (e.g., Arg239Ala) reduces inhibitory activity by >50%, confirming predicted interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
